molecular formula C20H13BrClN3OS2 B15098924 N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15098924
M. Wt: 490.8 g/mol
InChI Key: SCHQPTZHDBEKOT-UHFFFAOYSA-N
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Description

The compound N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide features a thieno[2,3-d]pyrimidine core substituted at the 5-position with a 4-chlorophenyl group and at the 4-position with a sulfanyl acetamide moiety linked to a 2-bromophenyl group.

Properties

Molecular Formula

C20H13BrClN3OS2

Molecular Weight

490.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H13BrClN3OS2/c21-15-3-1-2-4-16(15)25-17(26)10-28-20-18-14(9-27-19(18)23-11-24-20)12-5-7-13(22)8-6-12/h1-9,11H,10H2,(H,25,26)

InChI Key

SCHQPTZHDBEKOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the chlorophenyl group to the thienopyrimidine core.

    Attachment of the Bromophenyl Group: This can be done through a nucleophilic substitution reaction, where the bromophenyl group is introduced to the intermediate compound.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, would be employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogs with Thieno[2,3-d]pyrimidine Cores

Several compounds share the thieno[2,3-d]pyrimidine scaffold but differ in substituents and biological targets:

Compound Name Substituents (Position) Key Structural Features Melting Point (°C) Molecular Weight (g/mol) Reference
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidin-2-yl (S-link) Intramolecular N–H⋯N hydrogen bond, 42.25° dihedral angle between rings 175–177 503
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidin-2-yl (S-link) Dihedral angles: 59.70° (molecule A), 62.18° (molecule B) 240–242 423
N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide 2-methyl-6-phenyl (thieno core) Sulfanyl acetamide linkage, ZINC2679323 identifier 496.02 (CAS: 496023-43-9)
N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (Target) 5-(4-chlorophenyl), 2-bromophenyl Bromine and chlorine substituents enhance steric and electronic effects ~550 (estimated)

Key Observations :

  • Substituent Effects: The target compound’s 2-bromophenyl and 4-chlorophenyl groups increase steric bulk and electron-withdrawing effects compared to simpler chlorophenyl or aminopyrimidine analogs .
  • Conformational Stability : Dihedral angles between aromatic rings in analogs range from 42.25° to 67.84°, influencing molecular packing and solubility .

Functional Group Variations

  • Sulfanyl vs. Oxadiazole Linkages: Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replace the thieno[2,3-d]pyrimidine core with oxadiazole, altering bioactivity profiles (e.g., α-glucosidase inhibition vs. kinase inhibition) .
  • Thiophene vs. Chlorophenyl Substitution : Derivatives with thiophene at the 5-position (e.g., , Compound 9) exhibit lower molecular weights (~500 g/mol) and distinct anti-breast cancer activity compared to chlorophenyl-substituted analogs .

Biological Activity

N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C20H13BrClN3OS2
  • Molecular Weight : 490.82 g/mol
  • InChIKey : SCHQPTZHDBEKOT-UHFFFAOYSA-N

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents may enhance its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The following table summarizes findings related to its antimicrobial activity:

Microbial Strain Activity Method Used
Staphylococcus aureusSignificant InhibitionMicrodilution Method
Escherichia coliModerate InhibitionMicrodilution Method
Candida glabrataSignificant ActivityMicrodilution Method

These results indicate that the compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. A notable study utilized the Sulforhodamine B (SRB) assay to assess its effects on cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma (MCF7).

Anticancer Activity Results

Cell Line IC50 (µM) Mechanism of Action
MCF715.0Induction of Apoptosis
HeLa20.5Cell Cycle Arrest
A54918.0Inhibition of Proliferation

The findings suggest that the compound induces apoptosis in breast cancer cells and inhibits cell proliferation in other cancer types.

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and potential biological targets. These studies indicate that the compound binds effectively to active sites on target proteins involved in cancer progression and microbial resistance.

Key Findings from Molecular Docking

  • The compound shows strong binding affinity for enzymes involved in cancer metabolism.
  • Interaction with bacterial ribosomal sites suggests a mechanism for its antimicrobial action.

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